![molecular formula C13H10N2OS2 B2647089 N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 301236-19-1](/img/structure/B2647089.png)

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

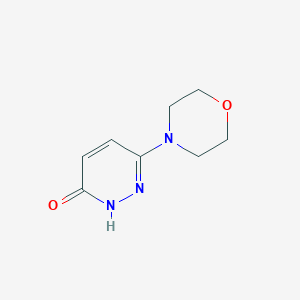

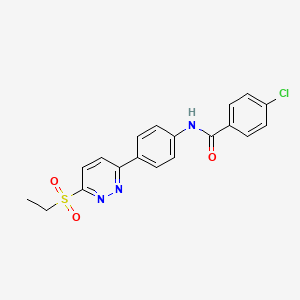

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H10N2OS2 . It is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide and similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, one study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is characterized by the presence of a benzothiazole ring fused with a thiophene ring . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused with a thiazole ring .Chemical Reactions Analysis

Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, can undergo various chemical reactions. For instance, they can be used in the synthesis of N-substituted and N,N-disubstituted benzothiazole sulfonamides . They can also participate in reactions involving S oxidation/S-N coupling .Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure to N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1 and COX-2, key enzymes involved in inflammation .

Antioxidant Activity

Thiazole derivatives, including those similar to the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause oxidative stress and contribute to aging and diseases.

Antimicrobial Properties

Thiazole-based compounds have demonstrated significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs, which are crucial in the fight against resistant strains of bacteria and other microbes.

Antitubercular Activity

Benzothiazole-based compounds, which include N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have been synthesized and tested for their antitubercular activity . These compounds have shown potent inhibitory effects against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Anticancer Properties

Thiazole derivatives have been found to exhibit anticancer properties . They have been used in the development of new anticancer drugs, offering hope for improved treatment options for various types of cancer .

Neuroprotective Effects

Compounds containing the thiazole ring have been associated with neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Industrial Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Antidiabetic Activity

Thiazole derivatives have been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes, a chronic disease that affects millions of people worldwide .

Future Directions

Benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have shown promise in various areas of research, particularly in the development of new anticancer agents . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents.

properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHQWVQIQOJOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)

![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)

![N-methyl-N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2647019.png)

![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2647027.png)